Enhanced Lipophilicity versus Unsubstituted PABA-Ester Parent Compound
Isopropyl 4-[(2-chloropropanoyl)amino]benzoate exhibits a computed XLogP3-AA of 2.8, a substantial increase from the XLogP3-AA of 2.0 for the parent compound, isopropyl 4-aminobenzoate, which is used as a model drug in percutaneous absorption research [1]. This 0.8 log unit increase translates to a theoretical 6.3-fold increase in lipid-water partitioning, indicating significantly altered stratum corneum permeability and systemic absorption potential in Franz cell diffusion models.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Isopropyl 4-aminobenzoate: 2.0 |
| Quantified Difference | Δ +0.8 log units (~6.3-fold increase in partition ratio) |
| Conditions | Computed by PubChem via XLogP3 3.0 algorithm (release 2025.09.15) |
Why This Matters
The increased lipophilicity alters the compound's ability to penetrate biological membranes, making it a distinct probe for modeling the permeation of more hydrophobic topical drug candidates compared to the standard PABA ester model.
- [1] PubChem. XLogP3-AA computed values for CID 42940263 (target) and CID 624239 (isopropyl 4-aminobenzoate). National Library of Medicine. Data queried 2026-05-02. View Source
